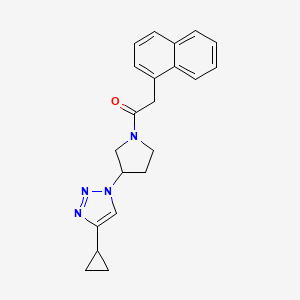

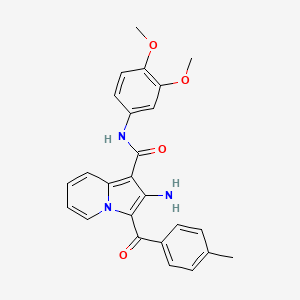

![molecular formula C26H21N3O4S B2860502 N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide CAS No. 823830-06-4](/img/structure/B2860502.png)

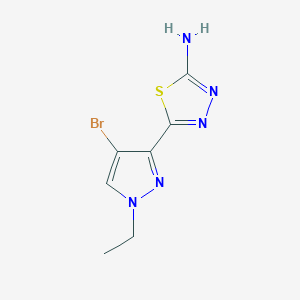

N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a furan ring, a pyrazole ring, and a benzenesulfonamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized from precursors such as cyanoacetohydrazides . These precursors can undergo various reactions, including cyclocondensation and cyclization, to form heterocyclic compounds .Aplicaciones Científicas De Investigación

Anticancer and Anti-HCV Activities

The synthesis and characterization of celecoxib derivatives, including N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide analogs, have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit significant activities, including inhibition of HCV NS5B RdRp and cytotoxic effects against human tumor cell lines without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Another study focused on the synthesis and carbonic anhydrase inhibition studies of 1,3,5-trisubstituted-pyrazolines, including derivatives of the focal compound. These compounds showed promising inhibitory effects on carbonic anhydrase I and II isoenzymes, indicating potential applications in treating conditions affected by these enzymes (H. Gul et al., 2016).

Synthesis and Biological Evaluation

Further research into the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, including the target compound, highlighted their anticancer activities. These studies provide insights into the potential interaction against various molecular targets, indicating a broad spectrum of research applications (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Herbicidal Activity

Exploration into the herbicidal activity of N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, which relate to the structural framework of the discussed compound, reveals their potential in agricultural sciences. These compounds demonstrated significant post-emergence activity on dicotyledonous weed species, offering a new approach to weed management (J. Eussen et al., 1990).

Direcciones Futuras

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activities, and development of its potential applications. Given the interesting functional groups present in this compound, it could be a valuable subject for future research .

Propiedades

IUPAC Name |

N-[4-[2-benzoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O4S/c30-26(20-8-3-1-4-9-20)29-24(25-12-7-17-33-25)18-23(27-29)19-13-15-21(16-14-19)28-34(31,32)22-10-5-2-6-11-22/h1-17,24,28H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAOCRMKXWCNGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)

![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)

![8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2860425.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2860430.png)

![1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2860437.png)

![1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860439.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860440.png)